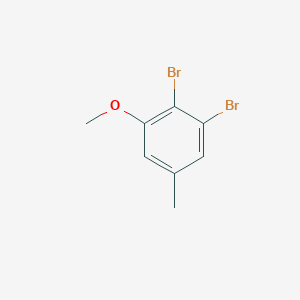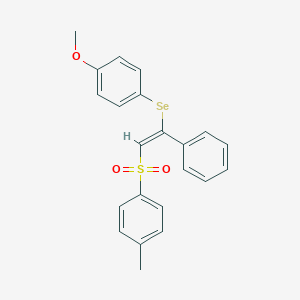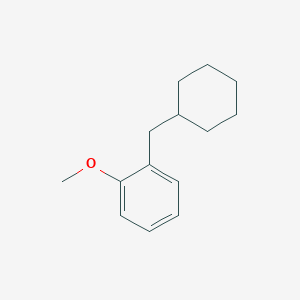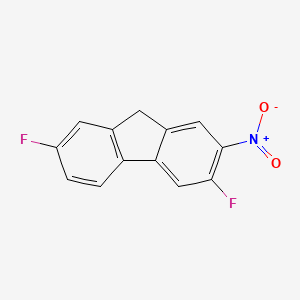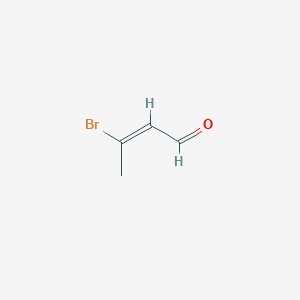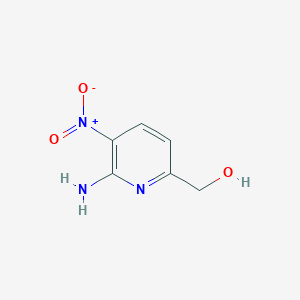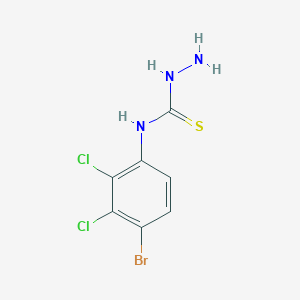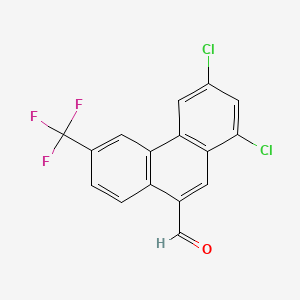
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate is a complex organic compound with a unique structure It contains multiple chiral centers, making it an interesting subject for stereochemistry studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the pyrrolidine ring.
Hydroxylation reactions: to introduce hydroxy groups.
Esterification reactions: to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate: .
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H25NO6 |
|---|---|
Peso molecular |
327.37 g/mol |
Nombre IUPAC |
methyl (2R,3S,4R)-2-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H25NO6/c1-15(22)11(8-9-18)13(20)17-16(15,14(21)23-2)12(19)10-6-4-3-5-7-10/h4,6,10-12,18-19,22H,3,5,7-9H2,1-2H3,(H,17,20)/t10-,11+,12+,15+,16+/m1/s1 |
Clave InChI |
LHADFBOFPDGWKF-BFPXCNAZSA-N |
SMILES isomérico |
C[C@@]1([C@H](C(=O)N[C@@]1([C@H]([C@H]2CCCC=C2)O)C(=O)OC)CCO)O |
SMILES canónico |
CC1(C(C(=O)NC1(C(C2CCCC=C2)O)C(=O)OC)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
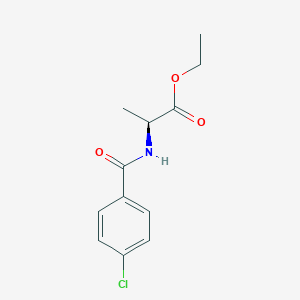
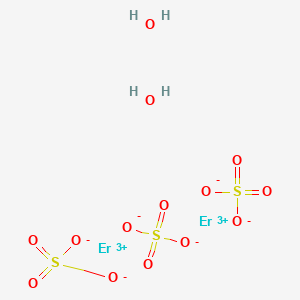
![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)

